6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-Bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a bromine atom, a methylthio group, and a thieno[2,3-d]pyrimidin-4(3H)-one core structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis H37Ra (ATCC 25177) . This compound has been designed and synthesized as part of a program to develop new antitubercular agents .
Mode of Action
It is known that the compound exhibits significant antimycobacterial activity . This suggests that it likely interacts with key proteins or enzymes within the Mycobacterium tuberculosis, inhibiting their function and thus preventing the bacteria from growing or proliferating.
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to its inhibitory effect .
Result of Action
The compound has been found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM . This suggests that the compound is effective in inhibiting the growth of Mycobacterium tuberculosis at these concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps starting from readily available precursors. One common method includes the following steps:
Gewald Reaction: This involves the reaction of 2,5-dihydroxy-1,4-dithiane with malononitrile to form a thieno[2,3-d]pyrimidine intermediate.
Bromination: The intermediate undergoes bromination using reagents such as N-bromosuccinimide (NBS) to introduce the bromine atom.
Condensation and Cyclization: The brominated intermediate is then subjected to condensation and cyclization reactions to form the final thienopyrimidine structure.
Dimroth Rearrangement: This step ensures the correct positioning of functional groups within the molecule
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the thieno[2,3-d]pyrimidine ring, potentially leading to debromination or ring reduction.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated thienopyrimidines or reduced ring structures.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used
Scientific Research Applications
6-Bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Comparison with Similar Compounds
6-Bromo-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one: Similar structure but different positioning of the thieno ring.
6-Bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one: Contains a pyridine ring instead of a thieno ring.
6-Bromo-2-(methylthio)quinazolin-4(3H)-one: Features a quinazoline core instead of a thienopyrimidine core.
Uniqueness: 6-Bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific thienopyrimidine structure, which imparts distinct chemical and biological properties. Its reactivity and potential biological activities make it a valuable compound in various research fields .
Properties
IUPAC Name |
6-bromo-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS2/c1-12-7-9-5(11)3-2-4(8)13-6(3)10-7/h2H,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHONOJVTPAGLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C(S2)Br)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670663 |
Source
|
Record name | 6-Bromo-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-40-9 |
Source
|
Record name | 6-Bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198475-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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